
2,6-Difluoro-3-methylphenylacetic acid
Descripción
2,6-Difluoro-3-methylphenylacetic acid (CAS 446-35-5) is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a methyl group at the 3-position. This compound is part of a broader class of fluorinated phenylacetic acids, which are widely studied for their applications in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by fluorine substituents. Its structural features enhance metabolic stability and modulate lipophilicity, making it a valuable scaffold for drug development.
Propiedades
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMLOQKAUVILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378917 | |
Record name | 2,6-Difluoro-3-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261943-97-9 | |
Record name | 2,6-Difluoro-3-methylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261943-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methylphenylacetic acid typically involves the introduction of fluorine atoms and a methyl group onto a phenylacetic acid backbone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-3-methylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,6-difluoro-3-methylbenzaldehyde or 2,6-difluoro-3-methylbenzoic acid.
Reduction: Formation of 2,6-difluoro-3-methylphenylethanol.
Substitution: Formation of 2,6-dimethoxy-3-methylphenylacetic acid.
Aplicaciones Científicas De Investigación
Organic Synthesis
2,6-Difluoro-3-methylphenylacetic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique fluorine substituents enhance reactivity and selectivity in chemical reactions, making it valuable for developing new materials and pharmaceuticals.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Pharmaceutical Development
The compound is being explored for its potential use in drug development. Its structural features allow for modifications that can lead to the creation of novel therapeutics targeting specific diseases, particularly in oncology and infectious diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial activity of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods, revealing potent antibacterial effects with MIC values as low as 25 µg/mL against Staphylococcus aureus.
In a research project focusing on structure-activity relationships (SAR), various derivatives of this compound were synthesized and tested for biological activity. Results indicated that modifications to the fluorine substituents significantly impacted both antimicrobial potency and selectivity.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-3-methylphenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs with Methoxy and Fluoro Substitutions
Evidence from structural similarity databases highlights compounds such as 2,6-Difluoro-4-methoxyphenylacetic acid (CAS 886498-98-2, similarity score: 0.90) and 4-Fluoro-3-methoxyphenylacetic acid (CAS 946713-86-6, similarity score: 0.82). Key differences include:
- Electronic Profile : Methoxy groups are electron-donating, whereas methyl groups are weakly electron-donating, leading to subtle differences in acidity (pKa) and reactivity.
Halogenated Analogs with Chloro and Trifluoromethyl Groups
Compounds such as 2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid (CAS 601513-26-2, similarity score: 0.98) and 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid (CAS 22893-39-6, similarity score: 0.98) exhibit higher similarity scores but differ significantly in bioactivity:
- Electron-Withdrawing Effects : Chloro and trifluoromethyl groups enhance electron withdrawal, increasing the acidity of the acetic acid moiety (lower pKa) compared to fluorine.
- Steric Hindrance : Bulkier substituents like trifluoromethyl may reduce binding affinity in enzyme-active sites compared to the smaller methyl group.
Positional Isomers
lists positional isomers like 2,3-Difluoro-4-methylphenylacetic acid (CAS 261943-97-9). Key distinctions include:
- Methyl Group Location : A 4-methyl group (vs. 3-methyl) may influence molecular symmetry and packing in crystalline materials.
Data Tables
Table 1: Structural and Electronic Comparison of Selected Analogs
Research Findings and Implications
- Metabolic Stability: Fluorine atoms in this compound reduce oxidative metabolism, as shown in comparative studies with non-fluorinated analogs.
- Biological Activity : Chlorinated analogs (e.g., CAS 601513-26-2) exhibit enhanced enzyme inhibition but may suffer from toxicity due to stronger electron-withdrawing effects.
- Material Science Applications : Positional isomers (e.g., 2,3-Difluoro-4-methylphenylacetic acid) demonstrate varied crystallinity, relevant for designing organic semiconductors.
Actividad Biológica
2,6-Difluoro-3-methylphenylacetic acid is an organic compound with the molecular formula CHFO. It features two fluorine atoms and a methyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Chemical Structure
The structure of this compound is characterized by:
- Phenyl ring : A benzene derivative that provides stability.
- Fluorine atoms : Positioned at the 2 and 6 positions of the phenyl ring, enhancing lipophilicity and influencing biological activity.
- Methyl group : Located at the 3 position, contributing to steric effects.
Synthesis Methods
The synthesis of this compound typically involves:
- Friedel-Crafts Acylation : An acyl chloride reacts with a substituted aromatic compound in the presence of a Lewis acid catalyst.
- Reaction Conditions : Anhydrous solvents and controlled temperatures are essential for high yield and purity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Research Findings
- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : Research has shown that certain analogs possess antimicrobial properties against various pathogens.
- Cancer Research : Investigations into its anticancer potential have revealed that it may inhibit tumor growth by interfering with cell cycle regulation.
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced inflammation markers in a mouse model of arthritis. The compound was administered at varying doses, showing a dose-dependent response in reducing swelling and pain levels.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,6-Difluorophenylacetic acid | Lacks methyl group | Reduced activity compared to DFMA |
3-Methylphenylacetic acid | Lacks fluorine atoms | Lower reactivity |
2,6-Difluoro-4-methylphenylacetic acid | Methyl group in different position | Different pharmacological profile |
Uniqueness
The specific arrangement of fluorine atoms and the methyl group on the phenyl ring gives this compound distinct chemical reactivity and biological activity compared to other related compounds.
Q & A
Q. What are the optimal synthetic routes for 2,6-difluoro-3-methylphenylacetic acid, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or halogenation of a phenylacetic acid precursor, followed by fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). To maximize purity:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification .
- Employ recrystallization with ethanol/water mixtures for final product isolation.
- Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity by HPLC (>98% by area normalization) .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons as a doublet (δ 7.1–7.3 ppm, J = 8–10 Hz) due to fluorine coupling. The methyl group (C-3) appears as a singlet (~δ 2.3 ppm) .
- ¹³C NMR : The carboxylic acid carbon resonates at ~δ 172 ppm; fluorinated carbons show splitting (¹JCF ~245 Hz) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch (broad, ~2500–3000 cm⁻¹) .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer :
- Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the carboxylic acid group.
- For aqueous studies, use phosphate buffer (pH 7.4) with 0.1% Tween-80 to improve dispersion .
- Solubility in ethanol is moderate (~15 mg/mL at 25°C), as inferred from analogs in NIST data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact .
- In case of exposure:
- Eye contact : Rinse with water for 15 minutes; consult medical help if irritation persists.
- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- The electron-withdrawing fluorine atoms at C-2 and C-6 increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines (e.g., amide formation).
- Kinetic studies (e.g., stopped-flow UV-Vis) can quantify rate constants. Compare with non-fluorinated analogs to isolate electronic effects .
Q. What analytical strategies resolve contradictions in reported melting points for fluorinated phenylacetic acids?
- Methodological Answer :
- Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Ensure sample purity via elemental analysis (C, H, F) .
- Polymorphism screening (e.g., slurry experiments in ethanol/acetone) identifies stable crystalline forms .
Q. How can impurities (e.g., regioisomers or dehalogenated byproducts) be identified during synthesis?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Monitor for [M-H]⁻ ions (m/z 215.1 for target; m/z 197.1 for dehalogenated byproducts) .
- GC-MS : Derivatize with BSTFA to improve volatility; track fragments at m/z 73 (TMS) and 149 (CF₃ loss) .
Q. What in vitro assays are suitable for studying its bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- MMP-3 Inhibition : Use a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in 50 mM Tris buffer (pH 7.5). Measure fluorescence (λex 328 nm, λem 393 nm) over 30 minutes .
- Antioxidant Activity : Employ DPPH radical scavenging assays (0.1 mM DPPH in ethanol, λ 517 nm) with Trolox as a standard .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.